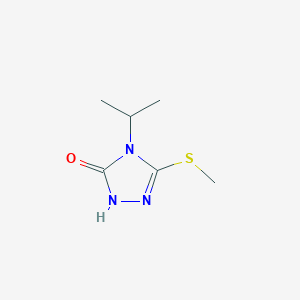
4-Isopropyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one is an organic compound belonging to the class of triazoles This compound is characterized by the presence of an isopropyl group, a methylthio group, and a triazolone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with an isothiocyanate, followed by alkylation with isopropyl halide. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Isopropyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazolone ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
4-Isopropyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Isopropyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from the disruption of cell membrane integrity or inhibition of essential metabolic processes in microorganisms.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Isopropyl-3-methylphenol
- 4-Isopropyl-3-(methylthio)phenol
- 4-Isopropyl-3-(methylthio)benzene
Uniqueness
4-Isopropyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one is unique due to its triazolone ring structure, which imparts distinct chemical and biological properties compared to other similar compounds
Propiedades
Fórmula molecular |
C6H11N3OS |
|---|---|
Peso molecular |
173.24 g/mol |
Nombre IUPAC |
3-methylsulfanyl-4-propan-2-yl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C6H11N3OS/c1-4(2)9-5(10)7-8-6(9)11-3/h4H,1-3H3,(H,7,10) |
Clave InChI |
RAXHZVOSSAQFQA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=O)NN=C1SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/structure/B12890902.png)
![5-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B12890904.png)

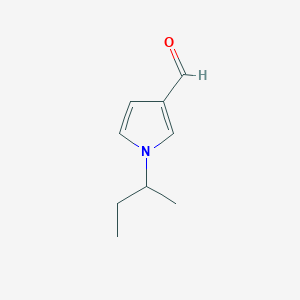
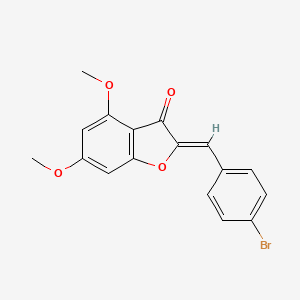
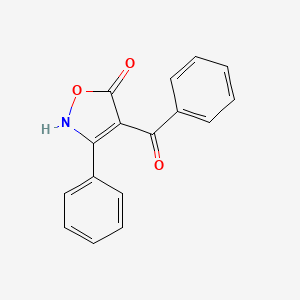
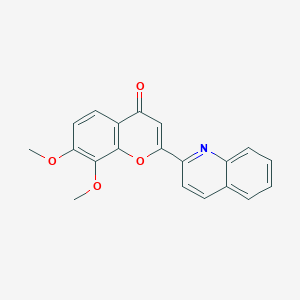

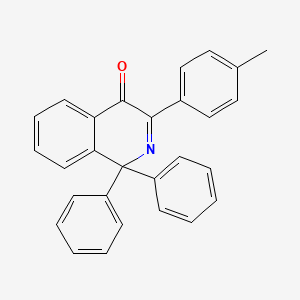
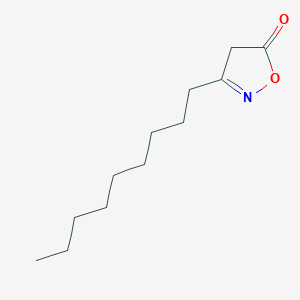
![2-(Aminomethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12890939.png)


![4-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12890943.png)
